An In-depth Technical Guide to 2,4-Divinylphenol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2,4-Divinylphenol: Synthesis, Properties, and Potential Applications
Introduction: Unveiling a Reactive Dientyl Phenol
2,4-Divinylphenol, with the chemical formula C₁₀H₁₀O, is an aromatic compound characterized by a phenol ring substituted with two vinyl groups at the ortho and para positions. Its structure suggests a high degree of reactivity, making it a molecule of significant interest for polymer chemistry and as a versatile building block in organic synthesis. The presence of two polymerizable vinyl groups and a reactive phenolic hydroxyl group within the same molecule opens up possibilities for creating novel polymers with unique properties, such as cross-linked resins and functionalized surfaces.
Chemical Structure and Identification
The fundamental identity of 2,4-Divinylphenol is established through its chemical structure and identifiers.
-
Systematic Name: 2,4-Diethenylphenol
-
CAS Number: 61788-44-1
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol
-
SMILES: Oc1ccc(C=C)cc1C=C
-
InChIKey: GZGSEMRMKBBQGA-UHFFFAOYSA-N
Predicted Physical and Chemical Properties
In the absence of extensive experimental data, the following physical and chemical properties of 2,4-Divinylphenol have been predicted using computational models. These values should be considered as estimates and used as a guide for experimental design.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a solid at room temperature, similar to other substituted phenols. |
| Boiling Point | ~240-260 °C | Estimated based on structurally similar compounds. Prone to polymerization at elevated temperatures. |
| Solubility | Sparingly soluble in water | The phenolic group provides some polarity, but the overall molecule is largely nonpolar. |
| Soluble in common organic solvents | Expected to be soluble in solvents like ethanol, acetone, and dichloromethane. | |
| pKa | ~9-10 | The phenolic proton is acidic, similar to other phenols. |
| LogP | ~2.5-3.5 | Indicates a moderate degree of lipophilicity. |
Proposed Synthesis Methodologies
The synthesis of 2,4-Divinylphenol is not widely documented. However, based on established organic chemistry reactions, two plausible synthetic routes are proposed below. These protocols are theoretical and would require experimental optimization.
Route 1: Dehydrogenation of 2,4-Diethylphenol
This route is analogous to the industrial synthesis of styrene from ethylbenzene and p-vinylphenol from p-ethylphenol.[1] It involves the synthesis of 2,4-diethylphenol followed by a double dehydrogenation.
Workflow for Dehydrogenation of 2,4-Diethylphenol
Caption: Proposed synthesis of 2,4-divinylphenol via dehydrogenation.
Step-by-Step Protocol:
-
Synthesis of 2,4-Diethylphenol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, place anhydrous aluminum chloride in a suitable solvent such as nitrobenzene.
-
Cool the mixture in an ice bath and slowly add a mixture of phenol and ethyl chloride.
-
After the addition is complete, allow the reaction to proceed at room temperature, monitoring the progress by a suitable technique (e.g., GC-MS).
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure to obtain 2,4-diethylphenol.
-
-
Dehydrogenation to 2,4-Divinylphenol:
-
Pack a tube furnace with an iron(III) oxide-based catalyst, often promoted with potassium oxide.
-
Heat the furnace to a high temperature, typically in the range of 550-650 °C.
-
Pass a vaporized stream of 2,4-diethylphenol, diluted with superheated steam, over the catalyst bed.
-
The effluent gas stream, containing 2,4-divinylphenol, unreacted starting material, and byproducts, is condensed.
-
It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the condensate to prevent polymerization of the product.
-
The organic layer is separated from the aqueous layer.
-
The crude product is then purified by vacuum distillation in the presence of a polymerization inhibitor to yield pure 2,4-divinylphenol.
-
Route 2: Double Wittig Reaction on a Protected 2,4-Dihydroxybenzaldehyde Derivative
This classic olefination reaction provides an alternative route, starting from a commercially available dialdehyde precursor. The phenolic hydroxyl group would likely require protection to prevent interference with the Wittig reagent.
Workflow for Double Wittig Reaction
Caption: Proposed synthesis of 2,4-divinylphenol via a double Wittig reaction.
Step-by-Step Protocol:
-
Protection of 2,4-Dihydroxybenzaldehyde:
-
The phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde are first protected to prevent their reaction with the Wittig reagent. A common protecting group for phenols is the methoxymethyl (MOM) ether, formed by reacting the phenol with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
The protected dialdehyde is then purified by standard methods such as column chromatography.
-
-
Preparation of the Wittig Reagent:
-
Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C), and a strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the ylide, which typically presents as a colored solution.
-
-
Double Wittig Reaction:
-
The protected 2,4-diformylphenol, dissolved in anhydrous THF, is added slowly to the prepared Wittig reagent at a low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
-
Deprotection:
-
The protecting groups are removed under appropriate conditions. For example, MOM ethers can be cleaved using acidic conditions (e.g., HCl in methanol).
-
The final product, 2,4-divinylphenol, is then purified, for instance by column chromatography, ensuring the presence of a polymerization inhibitor in the collection fractions.
-
Potential Reactivity and Applications
The unique structure of 2,4-divinylphenol suggests a rich and versatile reactivity profile, making it a candidate for several applications, particularly in polymer science.
-
Polymerization: The two vinyl groups are susceptible to free-radical, cationic, and anionic polymerization. This could lead to the formation of highly cross-linked polymers. The presence of the phenolic hydroxyl group can influence the polymerization process and the properties of the resulting polymer.
-
Crosslinking Agent: 2,4-Divinylphenol can be used as a crosslinking agent in the polymerization of other monomers, such as styrene or acrylates, to enhance the thermal and mechanical properties of the resulting polymers.
-
Functional Monomer: The phenolic hydroxyl group can be further functionalized before or after polymerization to introduce specific properties into the polymer, such as antioxidant capabilities, flame retardancy, or sites for further chemical modification.
-
Diels-Alder Reactions: The vinyl groups can participate as dienes or dienophiles in Diels-Alder reactions, opening avenues for the synthesis of complex polycyclic structures.
-
Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin to form a divinyl-functionalized epoxy resin precursor, which can then be cured to form a highly cross-linked, high-performance thermoset.
Safety and Handling
As there is no specific toxicological data for 2,4-divinylphenol, it is prudent to handle this compound with the precautions appropriate for a reactive phenolic and vinyl aromatic compound.
-
Toxicity: Phenolic compounds can be skin and eye irritants, and some are toxic. Vinyl aromatic compounds, such as styrene, have their own set of health and safety considerations, including potential effects on the central nervous system.[1] It is reasonable to assume that 2,4-divinylphenol may exhibit similar hazards.
-
Reactivity: The compound is likely to be unstable and may polymerize, possibly exothermically, upon exposure to heat, light, or initiators. It should be stored at low temperatures in the dark and in the presence of a polymerization inhibitor.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While not a commercially common chemical, 2,4-divinylphenol presents an intriguing target for synthesis and exploration by researchers in polymer science and organic chemistry. Its unique combination of a reactive phenol and two polymerizable vinyl groups offers the potential for the development of novel materials with tailored properties. The synthetic routes and predicted properties outlined in this guide provide a solid foundation for initiating research into this promising, yet underexplored, molecule. As with any new compound, careful experimental design and adherence to safety protocols are paramount.
References
-
MolPort. 2,4-diethenylphenol. MolPort-046-069-067. [Link]
-
Inxight Drugs. 2,4-DIVINYLPHENOL. [Link]
-
ChemAxon. Property Calculators. [Link]
-
Wikipedia. 4-Vinylphenol. [Link]
-
Srivastava, V. K., Sharma, N., & Jasra, R. V. (2019). Catalytic Dehydrogenation of para-Diethyl Benzene to para-Divinyl Benzene over Iron Oxide Supported Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(2), 301-308. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]
